2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone
Overview
Description
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone is an organic compound with the molecular formula C7H9BrN2O It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amino group, while oxidation may produce an imidazole with a higher oxidation state.
Scientific Research Applications
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing imidazole rings.
Biology: The compound can be used to study the biological activity of imidazole derivatives, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(1,5-Dimethyl-1H-imidazol-4-yl)ethanone: The non-brominated analog of the compound.
2-Chloro-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone: A similar compound with a chlorine atom instead of bromine.
2-Iodo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions that are not possible with the chlorine or iodine analogs, making this compound valuable for certain applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
2-bromo-1-(1,5-dimethylimidazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-7(6(11)3-8)9-4-10(5)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLXLUWGDVCILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594405 | |
Record name | 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223785-74-8 | |
Record name | 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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